![molecular formula C13H18N2 B030167 3-Benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 67571-90-8](/img/structure/B30167.png)

3-Benzyl-3,8-diazabicyclo[3.2.1]octane

Übersicht

Beschreibung

Synthesis Analysis

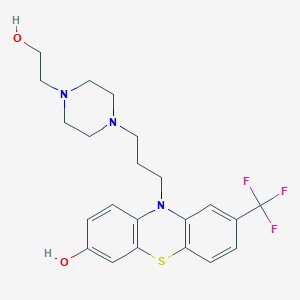

3-Benzyl-3,8-diazabicyclo[3.2.1]octane and its derivatives can be synthesized using different methodologies. One approach involves the use of pyroglutamic acid, leveraging amide activation for efficient synthesis. This method includes the reduction and cyclization of a nitroenamine intermediate, leading to the formation of 3,8-diazabicyclo[3.2.1]octane analogues, including 3-substituted azatropanes evaluated for their receptor affinity (Singh et al., 2007). Another noteworthy synthesis method involves desymmetrization via ring-closing metathesis, offering a route to diazabicyclo[3.2.1]octane derivatives with potential application in various fields (Burke et al., 1999).

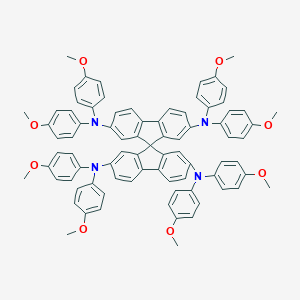

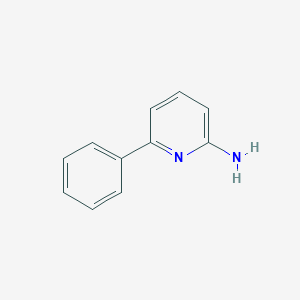

Molecular Structure Analysis

The molecular structure of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives is characterized by their bicyclic framework, which includes nitrogen atoms at strategic positions. This structural arrangement influences the compound's reactivity and interaction with other molecules. X-ray crystallography studies provide insights into the compound's geometry, showcasing its potential for forming hydrogen bonds and self-assembly in crystal structures, indicative of its utility in supramolecular chemistry (Kostyanovsky et al., 1999).

Chemical Reactions and Properties

3-Benzyl-3,8-diazabicyclo[3.2.1]octane exhibits a range of chemical reactions, underlining its versatility. For instance, its derivatives undergo ring-opening reactions with phenols and related nucleophiles, demonstrating the compound's reactivity towards nucleophilic attack (Maraš et al., 2012). Furthermore, the compound's framework allows for intriguing chemical transformations, such as N → N acyl migration, highlighting its potential in synthetic chemistry (Cignarella et al., 1963).

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmacologically Useful Compounds : It serves as a versatile building block for creating cocaine analogues and features a hidden α-, β-, and ε-amino acid structure, which is useful in drug development (Pichlmair, Mereiter, & Jordis, 2004).

Potential Antiparkinson Agents : Synthesis of this compound has been explored for its potential in creating antiparkinson agents, specifically compounds analogous to Caramiphene and Cycrimine (Occelli, Fontanella, & Testa, 1977).

Dopamine Uptake Inhibitors : Analogues of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane have shown to be potent dopamine uptake inhibitors, indicating potential applications in neurological disorders (Loriga et al., 2007).

Analgesic Properties : Research has demonstrated its efficacy in increasing pain threshold and protecting against abdominal constriction in animal models, suggesting its use as an analgesic (Barlocco et al., 1998).

Microfilaricide Activity : Derivatives of this compound have been found to be effective microfilaricides in test systems, although they do not affect adult worms (Sturm, Cory, & Henry, 1977).

Enzyme-bound Conformation Elucidation : Its synthesis has aided in understanding the enzyme-bound conformation in farnesyltransferase, a key enzyme in cellular processes (Dinsmore et al., 2001).

Potential Anti-inflammatory Activity : Certain derivatives of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane have shown potential for anti-inflammatory activity (Fontanella, Occelli, & Testa, 1975).

Synthesis of Antitumor Antibiotics : It has been utilized in the total synthesis of (-)-lemonomycin, contributing to the development of antitumor antibiotics (Ashley & Stoltz, 2012).

Safety And Hazards

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name |

3-benzyl-3,8-diazabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMPIEOTDBYZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497951 | |

| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |

CAS RN |

67571-90-8 | |

| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-3,8-diazabicyclo[3.2.1]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)